molecular formula C7H7Cl2N3O2 B1631547 Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate CAS No. 86882-92-0

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Cat. No. B1631547
CAS RN: 86882-92-0
M. Wt: 236.05 g/mol
InChI Key: RZKOWTFWPJEIGZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a chemical compound with the CAS Number: 86882-92-0 . It has a molecular weight of 236.06 and is a solid at room temperature . .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is represented by the linear formula C7H7Cl2N3O2 .


Physical And Chemical Properties Analysis

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a solid at room temperature . It has a molecular weight of 236.06 . The compound has a high GI absorption and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 1.87 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, a related compound, can be converted into several derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others, showing the compound's versatility in synthesizing a range of chemical structures (Harb et al., 1989).
  • A study describes the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, showcasing the efficient and regioselective synthesis process under ultrasound irradiation (Machado et al., 2011).
  • Ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized using a four-component reaction, highlighting a method to obtain these compounds in moderate to high yields (Gein et al., 2014).

Potential Biomedical Applications

  • The synthesis of trifluoromethyl-promoted functional pyrazolo derivatives from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate shows potential for creating novel fluorescent molecules and monocotyledonous inhibitors (Wu et al., 2006).
  • Research on the synthesis of novel pyrrolo[1,2-a]pyrazine derivatives from ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate highlights its utility in synthesizing analogues of natural alkaloids (Voievudskyi et al., 2016).

Industrial Applications

  • A study on pyranpyrazole derivatives as corrosion inhibitors for mild steel in industrial processes demonstrates the practical applications of such compounds in industry (Dohare et al., 2017).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3O2/c1-2-14-7(13)3-6(10)12-5(9)4(8)11-3/h2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKOWTFWPJEIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00531622
Record name Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

CAS RN

86882-92-0
Record name Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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